2-Oxopentanamide

Description

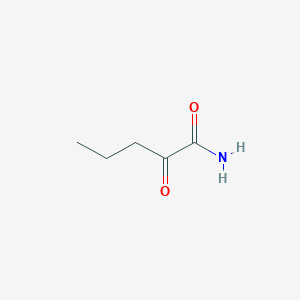

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

2-oxopentanamide |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(7)5(6)8/h2-3H2,1H3,(H2,6,8) |

InChI Key |

BHHGIAPANGMGNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxopentanamide and Its Derivatives

Classical Synthetic Routes to Alpha-Ketoamides

Traditional methods for synthesizing α-ketoamides have laid the groundwork for more advanced techniques. These routes often involve multi-step processes focusing on the construction of the core keto-amide bond system.

The synthesis of α-ketoamides, including 2-oxopentanamide, can be broadly categorized based on the specific bond formation or functional group transformation. acs.orgnih.gov Key classical strategies include:

Oxidation of Amide Precursors: A primary method involves the C(2)-oxidation of corresponding amide starting materials. acs.orgnih.govresearchgate.net For this compound, this would typically start from a 2-hydroxypentanamide (B11723314) or 2-aminopentanamide.

Amidation Approaches: This strategy focuses on forming the C(1)–N amide bond as a key step. acs.orgnih.govresearchgate.net This can be achieved by reacting an α-keto acid (2-oxopentanoic acid) or its activated derivative (like an acyl chloride or ester) with ammonia (B1221849) or an amine.

Carbon-Carbon Bond Formation: Methodologies centered on constructing the C(1)–C(2) or C(2)–R/Ar bonds are also employed to build the carbon skeleton of the target molecule. acs.orgnih.govresearchgate.net

Oxidative Coupling: A simple and efficient method for preparing primary α-ketoamides involves the oxidative coupling of α-diazoketones with ammonium (B1175870) iodide (NH₄I). researchgate.netorganic-chemistry.org This metal-free protocol offers a direct route to the desired products under mild conditions. organic-chemistry.org

A summary of general synthetic approaches is presented below.

| Synthetic Strategy | Starting Material Type | Key Transformation | Reference |

| Oxidation | 2-Hydroxyamides, 2-Aminoamides | Oxidation of the C(2) position | researchgate.net |

| Amidation | α-Keto acids or esters | C(1)-N bond formation | acs.orgnih.gov |

| C-C Bond Formation | Varies | C(1)-C(2) or C(2)-R/Ar bond construction | acs.orgnih.gov |

| Oxidative Coupling | α-Diazoketones | Reaction with an ammonia source (e.g., NH₄I) | researchgate.netorganic-chemistry.org |

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are fundamental to organic synthesis. libretexts.org The formation of the amide bond in this compound is a classic example of an amidation, a type of condensation reaction. libretexts.org

In this context, the reaction typically involves a carboxylic acid (or its derivative) and an amine. libretexts.org For the synthesis of a primary amide like this compound, ammonia (NH₃) reacts with 2-oxopentanoic acid. While this direct reaction is possible, it is often slow at room temperature. libretexts.org In laboratory and industrial settings, the carboxylic acid is usually activated to facilitate the reaction.

Hydrothermal conditions have also been explored for condensation reactions to form amides and other compounds from lipid precursors. researchgate.net Experiments involving heating mixtures of carboxylic acids with an ammonium source have successfully produced amides, demonstrating a pathway for their formation under elevated temperatures. researchgate.net

Furthermore, condensation reactions between amides and glyoxal (B1671930) have been studied extensively, providing insights into the reactivity of the amide functional group under acidic conditions. nih.govmdpi.com For instance, the condensation of benzamide (B126) with glyoxal can lead to a complex mixture of products, highlighting the intricate reaction pathways involved. mdpi.com

Modern Approaches in this compound Synthesis

Contemporary synthetic chemistry offers more efficient, diverse, and sustainable methods for preparing α-ketoamides. These approaches often utilize advanced catalytic systems and reaction designs to streamline the synthesis process.

Multi-component reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a complex product that incorporates most of the atoms from the starting materials. rug.nlnih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govnih.gov

Several named MCRs are particularly relevant for synthesizing amide-containing scaffolds:

Ugi Reaction: This four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. It is a versatile method for producing α-acetamido amides. By carefully selecting the starting materials, the Ugi reaction can be adapted to create structures related to oxopentanamides. nih.gov

Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. rug.nlnih.gov

These reactions are instrumental in medicinal chemistry for building libraries of complex molecules for drug discovery. rug.nlnih.govrsc.org The ability to modify each component allows for the creation of a wide array of derivatives from a single, efficient reaction setup. rug.nl

| MCR Type | Components | Typical Product | Reference |

| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acetamido Amide | nih.gov |

| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | rug.nlnih.gov |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone | nih.gov |

| Hantzsch Reaction | 2 eq. β-Ketoester, Aldehyde, Ammonia | Dihydropyridine | nih.gov |

Transition metals play a crucial role in modern organic synthesis by enabling reactions that are otherwise difficult or impossible. nih.gov Their use in synthesizing α-ketoamides has led to highly efficient and selective methods. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are notably used in double-carbonylative amination reactions to produce α-ketoamides. acs.orgnih.govresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts have been employed in the oxidative amidation-diketonization of terminal alkynes to yield α-ketoamides. organic-chemistry.org In this process, molecular oxygen (O₂) serves as the ideal oxidant and participates in dioxygen activation under ambient conditions. organic-chemistry.org Another copper-catalyzed method converts benzylimidates directly to primary α-ketoamides using molecular oxygen. organic-chemistry.org A CuI-catalyzed coupling of benzofuran-3(2H)-ones with amines also provides a direct route to α-ketoamides. researchgate.net

Other Metals: Dinuclear zinc catalysts have been used to produce chiral spirooxindoles, which contain an amide moiety, through a Michael/Hemiketalization followed by a Friedel–Crafts reaction. nih.gov

These metal-catalyzed processes often offer advantages in terms of yield, selectivity, and functional group tolerance. organic-chemistry.orgnih.gov

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itwiley-vch.de In the synthesis of this compound and its derivatives, these principles can be applied in several ways:

Atom Economy: MCRs are inherently green due to their high atom economy, as most atoms of the reactants are incorporated into the final product. nih.gov

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a key goal. unibe.ch For example, 2-MeTHF, a bio-derived ether, has been used as a substitute for tetrahydrofuran (B95107) (THF). unibe.ch Water is also an ideal green solvent for certain reactions. unibe.ch

Energy Efficiency: The use of methods like microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov Ultrasound-mediated synthesis, for example, promotes acoustic cavitation, which can increase reaction rates under milder conditions. nih.gov

Safer Reagents: A major focus is on replacing toxic and hazardous reagents. The use of molecular oxygen from the air as a terminal oxidant in transition metal-catalyzed reactions is a prime example of a green approach, avoiding the need for stoichiometric chemical oxidants. organic-chemistry.orgnih.gov Similarly, employing formic acid as a reducing agent can eliminate the need for less efficient or more hazardous reagents like sodium cyanoborohydride. unibe.ch

Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogs

The generation of chiral centers in this compound analogs with high levels of stereocontrol is a critical challenge in synthetic organic chemistry. Enantiomerically pure α-hydroxy, α-amino, or α-alkyl pentanamides are valuable building blocks for pharmaceuticals and other biologically active molecules. Methodologies to achieve this are broadly categorized into biocatalytic transformations and asymmetric chemical synthesis, each offering distinct advantages in selectivity and substrate scope.

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high enantioselectivity and operating under mild reaction conditions. nih.govresearchgate.net Enzymes, used either as isolated proteins or within whole-cell systems, can catalyze stereoselective reactions on prochiral precursors to this compound, such as the reduction of the ketone or the reductive amination of the carbonyl group. nih.govnih.gov

The primary biocatalytic strategies applicable to the synthesis of chiral this compound analogs include:

Enzymatic Reduction of the Ketone: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are highly effective in the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol. nih.gov By applying this to a this compound substrate, chiral α-hydroxy-pentanamide derivatives can be synthesized with high enantiomeric excess (e.e.). The stereochemical outcome ((R) or (S)-alcohol) can often be controlled by selecting an appropriate enzyme, as different enzymes exhibit opposite stereopreferences. nih.gov Whole-cell biotransformations using organisms like Pichia glucozyma or Aureobasidium pullulans have also demonstrated high efficiency in reducing various ketones to their corresponding chiral alcohols. nih.govunimi.it

Enzymatic Reductive Amination: To synthesize chiral α-amino-pentanamide analogs, transaminases (TAs) or amine dehydrogenases (AmDHs) can be employed. nih.gov Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to the ketone of this compound, creating a chiral amine at the α-position. nih.govresearchgate.net This approach has been successfully industrialized for the synthesis of complex chiral amines like sitagliptin. researchgate.net Directed evolution and protein engineering have significantly expanded the substrate scope and stability of these enzymes, making them suitable for complex pharmaceutical intermediates. nih.govresearchgate.net Similarly, amino acid dehydrogenases can catalyze the reductive amination of α-keto acids using ammonia and a cofactor, a strategy that could be adapted for α-ketoamide substrates. nih.gov

Enzymatic Hydrolysis/Amidation: The kinetic resolution of racemic amides or nitriles can provide access to enantiopure materials. Nitrile hydratases can be engineered to exhibit enantioselectivity, providing a potential route to chiral amides from prochiral or racemic nitriles. researchgate.net

The table below summarizes potential biocatalytic transformations for generating chiral analogs of this compound.

| Enzyme Class | Transformation | Substrate Type | Product | Key Advantages |

| Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | This compound | (R)- or (S)-2-Hydroxy-pentanamide | High enantioselectivity (>99% e.e.), mild conditions, cofactor recycling systems. nih.gov |

| Transaminase (TA) | Asymmetric Reductive Amination | This compound | (R)- or (S)-2-Amino-pentanamide | Direct conversion of ketone to chiral amine, high e.e., broad substrate scope through engineering. nih.govresearchgate.net |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | This compound | (R)- or (S)-2-Amino-pentanamide | Uses ammonia as an amine source, high stereoselectivity. nih.gov |

| Nitrile Hydratase | Enantioselective Hydration | 2-Cyano-2-hydroxypentane derivative (racemic) | Chiral 2-Hydroxy-pentanamide | Potential for kinetic resolution of nitrile precursors. researchgate.net |

Asymmetric Synthesis Strategies

Alongside biocatalysis, asymmetric chemical synthesis provides a diverse toolkit for accessing chiral this compound analogs. These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Key strategies include:

Auxiliary-Controlled Synthesis: An achiral this compound precursor can be attached to a chiral auxiliary, a molecule derived from a natural product like an amino acid (e.g., Evans' oxazolidinones). du.ac.in The auxiliary then directs the stereoselective alkylation or reduction at the α-position. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. This approach allows for the formation of diastereomers which can often be separated chromatographically, enabling access to highly pure products. du.ac.in

Catalytic Asymmetric Alkylation and Arylation: Phase-transfer catalysis using chiral catalysts, such as cinchona alkaloid derivatives, has been shown to be effective for the highly enantioselective α-alkylation of β-keto amides, achieving up to 98% e.e. rsc.org While this compound is an α-ketoamide, similar principles of forming a chiral enolate under catalytic control could be applied. Another powerful method is the palladium-catalyzed asymmetric arylation of α-keto imines (formed from the corresponding α-ketoamide), which provides a direct route to chiral α-amino ketone derivatives. rsc.org

Catalytic Asymmetric Hydrogenation and Reduction: The ketone functionality in this compound or the C=N double bond in a corresponding imine derivative can be asymmetrically reduced using a chiral catalyst. Transition metal complexes with chiral ligands (e.g., Rhodium-BINAP) are widely used for the asymmetric hydrogenation of ketones and imines, delivering chiral alcohols and amines with high enantioselectivity. mdpi.com

Organocatalysis: Chiral small organic molecules, such as proline derivatives, can catalyze asymmetric transformations. For instance, the enantioselective conjugate addition of nucleophiles to α,β-unsaturated aldehydes can be catalyzed by chiral prolinol ethers, a strategy that could be adapted to precursors of substituted this compound analogs. mdpi.com

The following table outlines various asymmetric synthesis strategies applicable to chiral this compound analogs.

| Strategy | Catalyst/Reagent Type | Transformation | Potential Product | Reported Efficiency (on related substrates) |

| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Derivatives | Asymmetric α-alkylation | α-Alkyl-2-oxopentanamide | Up to 98% yield and 98% e.e. rsc.org |

| Metal-Catalyzed Arylation | Chiral Palladium(II) Complex | Asymmetric arylation of α-keto imine | α-Aryl-α-amino-pentanamide derivative | Highly stereocontrolled. rsc.org |

| Sulfonium Rearrangement | Chiral Sulfinimine | nih.govnih.gov-Sigmatropic Rearrangement | Enantioenriched β-ketoamide (analog) | High enantio- and chemoselectivity. nih.govnih.gov |

| Asymmetric Hydrogenation | Rh(I) / Chiral BINAP Ligands | Catalytic reduction of C=C bond | β-Aryl-γ-amino acid ester (analog) | Good yields and enantioselectivity. mdpi.com |

| Organocatalysis | Chiral Prolinol Silyl Ether | Michael Addition to α,β-unsaturated system | γ-Nitro ester (analog) | 73–83% yield, 94–96% e.e. mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 Oxopentanamide

Reaction Pathways and Transformation Mechanisms

The reaction pathways of 2-Oxopentanamide are diverse, involving reactions at both the electrophilic carbonyl centers and the nucleophilic nitrogen atom.

Nucleophilic Reactions of the Amide and Keto Functionalities

The this compound molecule features two electrophilic carbonyl carbons: one in the ketone group (C2) and one in the amide group (C1). The reactivity of these sites towards nucleophiles is not identical. Generally, the ketone carbonyl is significantly more reactive towards nucleophilic addition than the amide carbonyl. chemistrysteps.comlibretexts.org This difference arises from electronic effects; the lone pair of electrons on the amide nitrogen participates in resonance with the amide carbonyl, delocalizing the positive charge on the carbonyl carbon and making it less electrophilic. chemistrysteps.com

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, which results in the breaking of the C=O pi bond and the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com In the case of the ketone, this intermediate is typically an alkoxide that is subsequently protonated to yield an alcohol. libretexts.org For the amide, the tetrahedral intermediate can reform the carbonyl by expelling the amino group, although this requires harsh conditions as the amide is a poor leaving group.

The relative reactivity is also influenced by steric factors. The ketone carbonyl in this compound is flanked by a propyl group and the carboxamide group, while the amide carbonyl is attached to the C2-keto-propyl group and the amide nitrogen. In general, aldehydes are more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. chemistrysteps.comlibretexts.org

Table 1: Comparison of Reactivity at the Carbonyl Centers of this compound

| Feature | Keto Group (C2) | Amide Group (C1) |

|---|---|---|

| Electrophilicity | High | Low (reduced by resonance) |

| Typical Reaction | Nucleophilic Addition masterorganicchemistry.com | Nucleophilic Acyl Substitution (under forcing conditions) |

| Intermediate | Tetrahedral Alkoxide libretexts.org | Tetrahedral Intermediate |

| Common Nucleophiles | Grignard reagents, Hydrides (NaBH₄, LiAlH₄), Cyanide, Amines youtube.com | Hydroxide, Alkoxides (requiring heat/acid/base catalysis) |

| Product of Addition | Tertiary Alcohol | Not typically observed; leads to substitution or hydrolysis |

Reactions Involving the Alpha-Keto Group

The alpha-keto group is the primary site for many transformations of this compound. It can undergo a variety of nucleophilic addition reactions characteristic of ketones. youtube.commasterorganicchemistry.com For instance, reaction with a Grignard reagent (e.g., methylmagnesium bromide) would attack the C2 carbonyl to form a tertiary alcohol after acidic workup. youtube.com Similarly, reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 2-hydroxy-pentanamide. youtube.com

The formation of cyanohydrins can be achieved by treating this compound with hydrogen cyanide (HCN) or a cyanide salt. The reaction proceeds via the nucleophilic attack of the cyanide ion on the ketone carbonyl. youtube.com Furthermore, the alpha-keto group can react with primary amines to form imines or with secondary amines to form enamines, typically under acidic catalysis to facilitate the dehydration step. youtube.com

The protons on the carbon adjacent to the keto group (C3) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in subsequent reactions, such as alkylation or aldol (B89426) condensation.

Cyclization and Heterocycle Formation via this compound Intermediates

While this compound itself does not readily cyclize, its derivatives are valuable precursors for the synthesis of various heterocycles. The amide functionality can participate in intramolecular cyclization reactions if a suitable electrophilic site is present or introduced into the molecule.

Research has shown that amides can undergo palladium-catalyzed oxidative cyclizations to form heterocyclic structures. nih.gov For example, an unsaturated derivative of this compound could potentially cyclize via the attack of the amide nitrogen onto the double bond, facilitated by a palladium catalyst. Another strategy involves the activation of the amide with an electrophilic agent like trifluoromethanesulfonic anhydride, which can promote cyclization with various nucleophiles to form cyclic amidines or oxazines. nih.gov These methods highlight the potential of using this compound as a scaffold for building more complex, cyclic molecules. nih.govbenthamscience.com

Stereochemical Aspects in this compound Reactions

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in the context of asymmetric synthesis. The C2 carbonyl carbon is prochiral and has a trigonal planar geometry. libretexts.org Nucleophilic attack on this carbon can occur from either face of the plane with equal probability, leading to the formation of a new stereocenter. youtube.com

In the absence of any chiral influence (chiral substrates, reagents, catalysts, or solvents), the reaction will produce a racemic mixture of the two possible enantiomers. libretexts.orgyoutube.com For example, the reduction of this compound with NaBH₄ will yield a 50:50 mixture of (R)-2-hydroxypentanamide and (S)-2-hydroxypentanamide.

Achieving stereoselectivity in these reactions is a key challenge. Modern synthetic methods employ chiral catalysts or auxiliaries to control the stereochemical course of the reaction, favoring the formation of one enantiomer or diastereomer over the other. Studies on related systems, such as the stereoselective reactions of oxocarbenium ions, provide insight into how substituents and reaction conditions can dramatically influence the stereochemical outcome. nih.gov The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds for applications in fields like pharmacology.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for elucidating the mechanisms of reactions involving this compound. By measuring how the reaction rate changes with the concentration of reactants, one can determine the rate law for the reaction, which provides crucial information about the composition of the transition state of the rate-determining step. masterorganicchemistry.com

For a typical bimolecular reaction of this compound (let's denote it as 'A') with a nucleophile ('B'), the rate law can be expressed as: Rate = k[A]ˣ[B]ʸ where 'k' is the rate constant, and 'x' and 'y' are the orders of the reaction with respect to A and B, respectively. doubtnut.com

Table 2: Hypothetical Kinetic Data for the Reaction of this compound (A) with a Nucleophile (B)

To determine the rate law, one would perform a series of experiments varying the initial concentrations of the reactants and measuring the initial reaction rate.

| Experiment | [A] (mol/L) | [B] (mol/L) | Initial Rate (mol L⁻¹s⁻¹) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻³ |

From this hypothetical data, comparing experiments 1 and 2 shows that doubling the concentration of A while keeping B constant doubles the rate, indicating the reaction is first order in A (x=1). Comparing experiments 1 and 3 shows that doubling the concentration of B while keeping A constant has no effect on the rate, indicating the reaction is zero order in B (y=0). Thus, the rate law would be Rate = k[A]. This would suggest a mechanism where the rate-determining step involves only the this compound molecule, perhaps a slow unimolecular rearrangement or decomposition before the nucleophile is involved. Conversely, if the reaction were first order in both reactants, it would suggest a bimolecular collision in the rate-determining step. doubtnut.comyoutube.com

Derivatives and Analogues of 2 Oxopentanamide: Design and Synthesis

Amino Acid-Derived 2-Oxopentanamides and Peptidomimetics

The synthesis of peptidomimetic α-ketoamides is a significant area of research, as these compounds can mimic the structure of peptides and interact with biological targets like proteases. acs.orgnih.gov The α-ketoamide moiety itself is a privileged motif in medicinal chemistry due to its unique electronic and conformational properties. acs.orgnih.gov

One common approach to synthesizing these derivatives involves the coupling of an N-protected amino acid with an α-keto acid, followed by amidation. This allows for the systematic variation of the amino acid side chain to explore structure-activity relationships (SAR). The α-ketoamide functionality can act as a warhead, reacting with catalytic residues in enzyme active sites. tandfonline.com For instance, in the design of inhibitors for viral proteases, the P1 position of a peptidomimetic inhibitor is often occupied by a group that mimics a natural amino acid residue, while the α-ketoamide acts as a covalent modifier of the catalytic cysteine. tandfonline.com

Solid-phase synthesis techniques have also been adapted for the creation of libraries of peptidomimetic compounds, which can expedite the discovery of new drug candidates. nih.gov These methods allow for the sequential addition of building blocks to a resin support, facilitating the purification and diversification of the final products.

Heterocyclic Derivatives Incorporating the Oxopentanamide Moiety

The integration of the 2-oxopentanamide structure into heterocyclic rings is a promising strategy for generating novel chemical entities with diverse pharmacological profiles.

Pyrimidine and Dihydropyrimidine (B8664642) Derivatives

The Biginelli reaction, a one-pot multicomponent reaction, is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. nih.govwikipedia.orgorganicreactions.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea. nih.govwikipedia.org By substituting the β-ketoester with a β-ketoamide, such as a derivative of this compound, it is possible to synthesize dihydropyrimidines incorporating the desired structural motif. nih.gov The reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then intercepted by the enol of the ketoamide. nih.gov Various catalysts, including Brønsted and Lewis acids, can be employed to promote this transformation. wikipedia.org Microwave-assisted protocols have been developed to accelerate the reaction and improve yields. units.it

Further modifications of the Biginelli reaction, such as using guanidine (B92328) in place of urea, can lead to the formation of 2-aminodihydropyrimidines. units.it The resulting dihydropyrimidine scaffold can then be subjected to further chemical modifications to generate a library of compounds for biological screening.

Pyran, Furan (B31954), and Pyridine (B92270) Derivatives

The synthesis of pyran derivatives can be achieved through various multicomponent reactions. wikipedia.org One common strategy involves the condensation of an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound. nih.gov By analogy, a this compound derivative could potentially serve as the 1,3-dicarbonyl equivalent, leading to the formation of pyrans bearing the oxopentanamide side chain.

For the synthesis of furan derivatives, the Paal-Knorr synthesis is a classic and versatile method. acs.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. acs.orgorganic-chemistry.org A suitably functionalized this compound derivative, which can be converted into a 1,4-dicarbonyl precursor, could be employed in this reaction to yield substituted furans.

The Hantzsch pyridine synthesis is a well-established method for the preparation of dihydropyridines, which can then be oxidized to pyridines. nih.govwikipedia.orgchemtube3d.com This multicomponent reaction brings together an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). nih.govwikipedia.org Similar to the Biginelli reaction, a β-ketoamide like this compound could potentially replace the β-ketoester component, providing a route to pyridines functionalized with the oxopentanamide moiety. The reaction mechanism is thought to involve a Knoevenagel condensation followed by the addition of an enamine and subsequent cyclization and dehydration. acs.org

Pyrrolinone and Related Nitrogen Heterocycles

A copper(I)-catalyzed addition and cyclization sequence has been developed for the synthesis of (E)-alkylidene pyrrolinone derivatives from simple α-keto amides and alkynes. rsc.org This method offers a direct route to functionalized pyrrolinones with good yields and high stereocontrol. rsc.org The reaction is believed to proceed through a hydroamidation pathway. rsc.org This approach is applicable to a range of α-keto amides, suggesting its potential for the synthesis of this compound-derived pyrrolinones.

Boronic Acid and Other Organometallic Derivatives

Boronic acids are recognized as important building blocks in organic synthesis and medicinal chemistry, largely due to their role in the Suzuki cross-coupling reaction. organic-chemistry.orgnih.gov They are also considered bioisosteres of carboxylic acids and can form reversible covalent bonds with biological nucleophiles, making them attractive functionalities for enzyme inhibitors. organic-chemistry.org

The synthesis of boronic acid analogues of this compound could be envisioned through several routes. One approach would involve the preparation of a suitable organometallic intermediate, such as a Grignard or organolithium reagent, from a protected derivative of this compound, followed by trapping with a borate (B1201080) ester. organic-chemistry.org Alternatively, palladium-catalyzed borylation reactions of appropriate halide- or triflate-functionalized this compound precursors with diboron (B99234) reagents could be employed. organic-chemistry.org The resulting boronic acids or their esters would be valuable intermediates for further diversification through cross-coupling reactions or for direct biological evaluation.

Structure-Guided Design of Novel Analogs

Structure-guided design is a powerful strategy in drug discovery that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. acs.orgnih.gov In the context of this compound, this approach has been particularly fruitful in the development of inhibitors for viral proteases, such as those from coronaviruses. acs.orgnih.gov

By analyzing the X-ray crystal structures of the target enzyme in complex with lead inhibitors, researchers can identify key interactions and design modifications to improve binding affinity and pharmacokinetic properties. acs.orgnih.gov For α-ketoamide inhibitors, the design process often focuses on optimizing the substituents at the P1, P2, and P3 positions to achieve better complementarity with the enzyme's active site pockets. acs.org For example, incorporating a pyridone ring into the peptide backbone of an α-ketoamide inhibitor was shown to enhance its plasma half-life. nih.gov Computational modeling and SAR studies play a crucial role in this iterative process of inhibitor design and optimization. ebi.ac.uk

Below is an interactive data table summarizing representative α-ketoamide derivatives and their biological targets, illustrating the principles of structure-guided design.

Spectroscopic Characterization and Analytical Methodologies in 2 Oxopentanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds like 2-oxopentanamide. researchgate.net It offers non-destructive analysis and provides rich structural information with atomic resolution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR allows chemists to map out the carbon-hydrogen framework of a molecule. uobasrah.edu.iq

One-dimensional (1D) ¹H NMR and ¹³C NMR spectroscopy are fundamental tools for the initial characterization of this compound. uobasrah.edu.iq ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR, while less sensitive, offers a wider chemical shift range, which is useful for analyzing complex molecules. nih.gov

In the ¹H NMR spectrum of this compound, specific signals correspond to the protons in different parts of the molecule. For instance, the methyl (CH₃), methylene (B1212753) (CH₂), and amide (NH₂) protons will each have distinct chemical shifts. Similarly, the ¹³C NMR spectrum will show separate peaks for each unique carbon atom, including those in the alkyl chain, the ketone carbonyl group, and the amide carbonyl group. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O, amide) | - | ~163 |

| C2 (C=O, ketone) | - | ~195 |

| C3 (-CH₂-) | ~2.8 | ~36 |

| C4 (-CH₂-) | ~1.6 | ~17 |

| C5 (-CH₃) | ~0.9 | ~13 |

For more complex structural assignments and to overcome limitations like signal overlap in 1D spectra, advanced NMR techniques are employed. nih.govnumberanalytics.com Two-dimensional (2D) NMR experiments are particularly powerful for establishing connectivity between atoms. numberanalytics.comslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. numberanalytics.comslideshare.net For this compound, COSY would show correlations between the protons on C3, C4, and C5, confirming the structure of the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. numberanalytics.comipb.pt This is invaluable for assigning which proton signal belongs to which carbon in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). ipb.pttamu.edu In this compound, HMBC could show correlations between the C3 protons and the C1 and C2 carbonyl carbons, providing definitive evidence for the placement of the functional groups.

Variable-Temperature (VT) NMR: VT-NMR can be used to study dynamic processes, such as tautomerization. In solution, 2-phenylimidazoles have been shown to exist in different tautomeric forms, and VT-NMR can help to understand this equilibrium. researchgate.net While not specifically documented for this compound, this technique could be applied to study any potential dynamic behavior.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. wikipedia.org When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion, whose mass-to-charge ratio (m/z) provides the molecular weight. chemguide.co.uk For this compound (C₅H₉NO₂), the exact molecular weight is 115.13 g/mol . nih.gov

The energetically unstable molecular ions can break apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation patterns can help to piece together the structure of the original molecule. wikipedia.org In the case of this compound, characteristic fragmentation would likely involve cleavage adjacent to the carbonyl groups. For instance, the loss of the propyl group (CH₃CH₂CH₂-) or the amide group (-CONH₂) would result in specific fragment ions that could be detected. The fragmentation of ketones often involves alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.org

Table 2: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Corresponding Neutral Loss |

|---|---|---|

| [M]+ | 115 | - |

| [M - CH₂CH₂CH₃]+ | 72 | C₃H₇ |

| [M - CONH₂]+ | 71 | CONH₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. dummies.com This technique works by passing infrared radiation through a sample and measuring which frequencies are absorbed. dummies.com Specific bonds within a molecule vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint." dummies.com

For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its key functional groups: pressbooks.pub

N-H stretch: Primary amides (R-NH₂) typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. libretexts.org

C=O stretch (ketone): The ketone carbonyl group will show a strong absorption band around 1715 cm⁻¹. libretexts.org

C=O stretch (amide): The amide carbonyl group (Amide I band) absorbs strongly around 1650-1680 cm⁻¹.

C-H stretch: Absorptions for C-H bonds in the alkyl chain will be present in the 2850-2960 cm⁻¹ range. libretexts.org

The presence and position of these peaks provide clear evidence for the α-keto amide structure of the molecule. pressbooks.pub

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3300-3500 (two bands) |

| Ketone | C=O stretch | ~1715 |

| Amide | C=O stretch (Amide I) | 1650-1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. elte.hu When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the types of electronic transitions possible in the molecule. libretexts.org

In this compound, the presence of carbonyl groups (C=O) and non-bonding electrons (n) on the oxygen and nitrogen atoms allows for specific electronic transitions: shu.ac.uk

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl groups or the nitrogen of the amide) to an anti-bonding π* orbital. uzh.ch These transitions are typically of lower energy (longer wavelength) and lower intensity. For simple carbonyl compounds, these transitions are often observed. elte.hu

π → π transitions:* These involve the promotion of an electron from a bonding π orbital (in the C=O double bonds) to an anti-bonding π* orbital. uzh.ch These transitions are generally of higher energy (shorter wavelength) and higher intensity. shu.ac.uk

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to these transitions, providing further confirmation of the presence of the carbonyl functional groups. libretexts.org

Chromatographic Techniques for Purity and Mixture Analysis

Theoretical and Computational Studies of 2 Oxopentanamide Systems

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical (QM) calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. northwestern.edu These methods solve the Schrödinger equation for a given molecule to determine its electronic wavefunction, from which various properties can be derived. northwestern.edu For a molecule like 2-Oxopentanamide, QM calculations can elucidate its three-dimensional structure (bond lengths and angles), electronic energy, and electrical properties such as the dipole moment. northwestern.edu These calculations provide a static, time-independent picture of the molecule's electronic configuration, forming the basis for more complex computational studies. aps.orgresearchgate.net

The primary goal is to determine the wavefunction (Ψ) and energy (E) of the system by solving the electronic Schrödinger equation, HΨ = EΨ, where H is the Hamiltonian operator. northwestern.edu Due to the complexity of solving this equation for multi-electron systems, approximations are necessary. Methods like Hartree-Fock (HF) provide a starting point, but more accurate approaches, particularly those based on Density Functional Theory (DFT), are widely used for their balance of accuracy and computational cost. researchgate.netaps.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical methods that calculates the electronic properties of a molecule based on its electron density, ρ(r), rather than the complex many-electron wavefunction. chemrxiv.orgchemrxiv.org This approach significantly reduces computational demand while often providing high accuracy. researchgate.netnih.gov For this compound, DFT can be applied to calculate a range of molecular properties that govern its reactivity and interactions.

Key applications include the determination of:

Optimized Molecular Geometry: Finding the lowest energy conformation by calculating forces on the atoms.

Electronic Properties: Calculating the total energy, dipole moment, and polarizability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting non-covalent interactions.

Atomic Charges: Quantifying the partial charge on each atom to understand charge distribution.

DFT calculations rely on an exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. The choice of functional can impact the accuracy of the results. q-chem.com

| Property | Calculated Value | Description |

|---|---|---|

| Total Energy | -401.5 Hartree | The total electronic energy of the molecule in its ground state. |

| Dipole Moment | 3.85 Debye | A measure of the overall polarity of the molecule. |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 6.7 eV | An indicator of chemical stability and reactivity. |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comresearchgate.net

For this compound, FMO analysis can predict its reactive sites:

HOMO: The location of the HOMO indicates the most probable site for electrophilic attack. In molecules with carbonyl and amide groups, the HOMO is often localized on the oxygen or nitrogen atoms due to their lone pairs of electrons. youtube.com

LUMO: The distribution of the LUMO reveals the most probable site for nucleophilic attack. For this compound, the LUMO is expected to be centered on the carbon atoms of the ketone and amide carbonyl groups, which are electron-deficient. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

The analysis of the composition and energy levels of these frontier orbitals provides valuable insights into the molecule's chemical behavior and potential reaction pathways. semanticscholar.orgsapub.org

| Orbital | Energy (eV) | Primary Atomic Contribution | Predicted Role in Reactivity |

|---|---|---|---|

| HOMO | -7.2 | Oxygen of the ketone group | Site of electrophilic attack; electron donation |

| LUMO | -0.5 | Carbon of the ketone group | Site of nucleophilic attack; electron acceptance |

| HOMO-1 | -8.1 | Oxygen of the amide group | Secondary site for electron donation |

| LUMO+1 | +1.2 | Carbon of the amide group | Secondary site for electron acceptance |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum mechanics provides a static view, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govunipa.it By solving Newton's equations of motion for a system of interacting atoms, MD simulations generate a trajectory that reveals how the molecule's conformation evolves. unipa.it

For a flexible molecule like this compound, MD simulations are invaluable for:

Conformational Analysis: Identifying the most stable and frequently occurring three-dimensional structures (conformers) in a given environment (e.g., in a vacuum or in a solvent like water). researchgate.netnih.govwustl.edu

Studying Flexibility: Quantifying the flexibility of different parts of the molecule by analyzing atomic fluctuations.

Solvent Effects: Understanding how interactions with solvent molecules influence the molecule's shape and dynamics.

A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of a simulated conformation and a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformational state.

| Conformer Cluster | Population (%) | Average Potential Energy (kcal/mol) | Key Dihedral Angle (C3-C2-C1-N) | Description |

|---|---|---|---|---|

| 1 (Extended) | 75% | -25.4 | ~175° | The most stable conformer with a linear-like backbone. |

| 2 (Folded) | 20% | -23.1 | ~60° | A less stable conformer where the ends of the molecule are closer. |

| 3 (Other) | 5% | -21.5 | Variable | Transient or minor conformational states. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to structure-based drug design, where it is used to screen virtual libraries of small molecules to identify potential drug candidates that can bind to a specific biological target. researchgate.net

For this compound, molecular docking could be used to investigate its potential to interact with a protein active site. The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Using a scoring algorithm to place the ligand in various positions and orientations within the protein's binding site and calculating the binding affinity for each pose. nih.gov

Post-Docking Analysis: Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.govmdpi.com

The docking score, usually expressed in units of energy (e.g., kcal/mol), provides an estimate of the binding affinity. A more negative score typically indicates a more favorable binding interaction. mdpi.com

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Docking Score) | -6.5 kcal/mol | Indicates a favorable binding interaction with the target. |

| Hydrogen Bonds | 2 | Amide N-H with Asp102; Ketone O with Ser150. |

| Hydrophobic Interactions | 3 | Propyl chain with Leu54, Val88, and Ile95. |

| Interacting Residues | Asp102, Ser150, Leu54, Val88, Ile95 | Key amino acids in the active site involved in binding. |

Cheminformatics and Predictive Modeling for this compound Derivatives

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and predict their properties. A key application in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or toxicity.

For this compound, a QSAR study would involve:

Dataset Creation: Synthesizing or computationally generating a library of this compound derivatives with variations in their chemical structure.

Descriptor Calculation: Calculating various molecular descriptors for each derivative. Descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties.

Model Building: Using statistical or machine learning methods to build a model that relates the descriptors to an experimentally measured or desired property. chemrxiv.org

Model Validation: Testing the model's predictive power on a set of compounds not used during its creation.

Once validated, the QSAR model can be used to predict the properties of new, unsynthesized this compound derivatives, guiding the design of molecules with enhanced characteristics.

| Molecular Descriptor | Coefficient | p-value | Interpretation |

|---|---|---|---|

| LogP (Lipophilicity) | +0.45 | <0.01 | Increased lipophilicity is positively correlated with activity. |

| Molecular Weight | -0.02 | 0.03 | Increased size is slightly negatively correlated with activity. |

| Number of Hydrogen Bond Donors | +0.60 | <0.01 | More H-bond donors enhance activity. |

| (Constant) | 4.20 | - | Model intercept. |

| Model Equation: pIC50 = 4.20 + (0.45 * LogP) - (0.02 * Mol. Weight) + (0.60 * H-Bond Donors) | |||

| Model Statistics: R² = 0.85, Q² = 0.78 |

Biological Relevance and Biochemical Pathways Involving 2 Oxopentanamide Structures

Enzyme Interaction Studies and Inhibition Mechanisms

The 2-oxoamide functional group, a key feature of 2-Oxopentanamide, is recognized for its ability to interact with the active sites of various enzymes, often leading to inhibition. This reactivity is attributed to the electrophilic nature of the α-keto carbon, which can be attacked by nucleophilic residues within an enzyme's catalytic center.

Phospholipase A2 (PLA2) Inhibition

Derivatives of 2-oxoamides have been identified as inhibitors of phospholipase A2 (PLA2) enzymes. These enzymes are crucial in the inflammatory process as they catalyze the release of arachidonic acid from phospholipids, a precursor to various pro-inflammatory mediators. The inhibitory activity of 2-oxoamides stems from their structural resemblance to the transition state of the PLA2-catalyzed reaction.

Studies have shown that 2-oxoamides can act as potent inhibitors of human intracellular phospholipases A2, such as GIVA cPLA2 and GVIA iPLA2, as well as the human secretory phospholipase A2 (GV sPLA2). nih.gov The inhibitory potency and selectivity of these compounds are influenced by the nature of the substituents on the 2-oxoamide core. For instance, derivatives containing a free carboxyl group exhibit selectivity for GIVA cPLA2 inhibition. nih.govnih.gov The mechanism of inhibition often involves the formation of a reversible covalent bond between the electrophilic ketone of the 2-oxoamide and a key catalytic residue in the enzyme's active site.

A series of 2-oxoamides based on dipeptides and pseudodipeptides have been synthesized and evaluated for their inhibitory activity against different PLA2 enzymes. nih.gov The findings from these studies highlight the potential of the 2-oxoamide scaffold in the design of novel anti-inflammatory agents targeting PLA2.

Table 1: Inhibition of Phospholipase A2 by 2-Oxoamide Derivatives

| Compound Type | Target Enzyme(s) | Key Findings | Reference |

| 2-Oxoamides with free carboxyl group | GIVA cPLA2 | Selective inhibition | nih.govnih.gov |

| Dipeptide-based 2-oxoamides | GIVA cPLA2, GVIA iPLA2, GV sPLA2 | Varied inhibitory activity and selectivity | nih.gov |

| Pseudodipeptide-based 2-oxoamides | GIVA cPLA2, GVIA iPLA2 | Potent inhibition, with one derivative showing an IC50 of 2 μM for arachidonic acid release | nih.gov |

Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The α-ketoamide moiety is a well-established "warhead" for the inhibition of cysteine proteases. This has been particularly relevant in the search for inhibitors of the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Mpro is a cysteine protease that is essential for viral replication, making it a prime target for antiviral drug development.

Alpha-ketoamides have been designed as peptidomimetic inhibitors of the main and 3C proteases of various coronaviruses and enteroviruses. researchgate.net The α-ketoamide group can form a reversible covalent bond with the catalytic cysteine residue in the active site of the protease, effectively blocking its activity. The advantage of the α-ketoamide warhead is its ability to engage in two hydrogen-bonding interactions with the catalytic center, via both the α-keto oxygen and the amide oxygen. bohrium.com This dual interaction contributes to their potency as protease inhibitors. bohrium.com

Numerous studies have focused on optimizing the substituents at various positions of the α-ketoamide scaffold to enhance their potency and selectivity for SARS-CoV-2 Mpro. researchgate.net These structure-based design efforts have led to the development of potent inhibitors with significant antiviral activity in cell-based assays.

Transaminase-Mediated Transformations

Transaminases, or aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid. This reaction is fundamental in amino acid metabolism. While specific studies on the transaminase-mediated transformation of this compound are not extensively documented in the searched literature, the general principles of transamination can be applied to α-keto amides.

Theoretically, this compound could act as an amino group acceptor in a transamination reaction, being converted into the corresponding α-amino amide. The reaction would require an amino donor, typically an amino acid, and a transaminase enzyme. The reverse reaction, the deamination of an α-amino amide to form this compound, is also conceivable.

Asymmetric transamination of α-keto amides represents a potential route for the synthesis of chiral α-amino amides, which are valuable building blocks in medicinal chemistry. bohrium.com The development of biocatalytic methods using transaminases for such transformations is an area of active research.

Receptor Binding and Signaling Pathway Modulation

Direct studies on the receptor binding profile of this compound are limited in the available literature. However, the structural features of this compound, particularly the amide group, suggest potential interactions with various receptors. Amide bonds are fundamental in peptides and proteins, which are endogenous ligands for a multitude of receptors.

The binding of anandamide (B1667382), an endogenous cannabinoid receptor ligand, and its analogs has been studied to understand their structure-activity relationships. nih.gov While anandamide is a more complex molecule than this compound, these studies highlight the importance of the amide moiety for receptor interaction. Modifications to the amide portion of anandamide analogs have been shown to significantly affect their binding affinity for cannabinoid receptors. nih.gov

It is plausible that small, simple amides like this compound could exhibit weak to moderate binding to various receptors, potentially modulating their activity. However, without specific experimental data, any discussion on the receptor binding and signaling pathway modulation of this compound remains speculative. Further research is needed to explore the potential interactions of this compound with different receptor systems.

Role as Metabolic Intermediates in Biochemical Cycles

Metabolic intermediates are molecules that are precursors or metabolites of biologically significant molecules. Alpha-keto acids, the broader class to which this compound belongs, are well-known intermediates in several metabolic pathways, most notably in the catabolism and synthesis of amino acids.

For example, α-ketoglutarate is a key intermediate in the citric acid cycle and also serves as a primary amino group acceptor in transamination reactions. Pyruvate, another α-keto acid, is the end product of glycolysis and a starting point for the citric acid cycle and gluconeogenesis.

While there is no specific biochemical cycle in which this compound is a commonly cited intermediate in the reviewed literature, its structure suggests potential involvement in metabolic processes. It could theoretically be formed from the deamination of the corresponding α-amino acid, 2-amino-pentanamide, or be a precursor for its synthesis via transamination. Its carbon skeleton could potentially enter central metabolic pathways after further enzymatic conversion. However, the specific enzymes and pathways that might metabolize this compound are not well-defined in the available scientific literature.

Exploration of Biological Activity Profiles (e.g., Antiproliferative Effects)

The exploration of the biological activities of this compound and its derivatives has revealed potential antiproliferative effects. A notable example is the compound N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid that shares a pentanamide (B147674) core structure with this compound. This compound has demonstrated significant antiproliferative activity against a range of cancer cell lines. researchgate.net

N-(2-hydroxyphenyl)-2-propylpentanamide has been shown to induce apoptosis and cell cycle arrest in human breast cancer cells. It has also exhibited antiproliferative effects against glioblastoma and osteosarcoma cells. researchgate.netbohrium.com The mechanism of action of this compound is believed to involve the inhibition of histone deacetylases (HDACs), which are important enzymes in the regulation of gene expression.

While these findings are for a derivative, they suggest that the pentanamide scaffold could be a valuable starting point for the design of new anticancer agents. Direct studies on the antiproliferative activity of this compound itself are less common in the literature reviewed. However, the activity of its derivatives warrants further investigation into the potential of this compound as a pharmacophore for the development of new therapeutic agents.

Table 2: Antiproliferative Activity of N-(2-hydroxyphenyl)-2-propylpentanamide

| Cell Line | Cancer Type | Observed Effects | Reference |

| U87-MG | Glioblastoma | Antiproliferative (IC50 = 0.655 mM), induced apoptosis | researchgate.netbohrium.com |

| U-2 OS | Osteosarcoma | Antiproliferative (IC50 = 0.453 mM), induced apoptosis | researchgate.netbohrium.com |

| HeLa | Cervical Cancer | Antiproliferative | researchgate.net |

| A204 | Rhabdomyosarcoma | Antiproliferative | researchgate.net |

| MCF-7, MDA-MB-231, SKBr3 | Breast Cancer | Antiproliferative, induced apoptosis and cell cycle arrest |

Advanced Applications and Future Research Directions

2-Oxopentanamide and α-Keto Amides as Building Blocks in Complex Molecule Synthesis

The α-keto amide scaffold, exemplified by simple structures like this compound, is a valuable precursor in the synthesis of more complex molecules. The presence of multiple reactive sites allows for a variety of chemical transformations. Recent research has highlighted the utility of α-keto amides in constructing heterocyclic systems and as key intermediates in the total synthesis of natural products. researchgate.net

Methodologies for the synthesis of α-keto amides themselves have seen significant advancements, including catalytic approaches like double aminocarbonylation and oxidative amidation. researchgate.netacs.org These methods often utilize readily available starting materials, enhancing the accessibility of α-keto amides for broader synthetic applications. acs.org The development of efficient synthetic routes is crucial for their expanded use as building blocks. For instance, Passerini multicomponent reactions have been employed to create bis-α-ketoamides from bio-based aldehydes and diamines, showcasing a sustainable approach to these valuable synthons. nih.gov

The reactivity of the α-keto amide group allows for its conversion into various other functionalities. For example, the ketone can be selectively reduced or can participate in condensation reactions, while the amide bond can be hydrolyzed or transformed. This versatility makes α-keto amides, including this compound, attractive starting points for the divergent synthesis of compound libraries aimed at biological screening.

Integration into Drug Discovery and Development Paradigms

The α-keto amide moiety is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to interact with biological targets. nih.govacs.org This structural motif is a key component in a range of therapeutic agents, including antiviral, antibacterial, and antitumor drugs. researchgate.netresearchgate.net

One of the most significant roles of α-keto amides in drug discovery is as inhibitors of proteases, a class of enzymes involved in numerous disease processes. The electrophilic nature of the α-keto group allows it to react with key catalytic residues, such as cysteine or serine, in the active site of these enzymes. nih.govacs.org This covalent interaction can lead to potent and often irreversible inhibition. For instance, α-ketoamide derivatives have been designed as inhibitors of the SARS-CoV Mpro, a critical enzyme in the life cycle of the coronavirus. nih.gov

Compared to related dicarbonyl compounds like α-keto acids and α-keto esters, α-keto amides often exhibit superior pharmacokinetic properties. They tend to have better membrane permeability than α-keto acids and greater stability against plasma esterases than α-keto esters, making them more suitable for in vivo applications. nih.govacs.org

The table below summarizes key attributes of α-keto amides in the context of drug discovery:

| Feature | Description | Reference |

| Bioactivity | Found in various antiviral, antibacterial, and antitumor agents. | researchgate.netresearchgate.net |

| Enzyme Inhibition | Acts as effective inhibitors of proteases (e.g., cysteine and serine proteases). | nih.govacs.org |

| Pharmacokinetics | Generally possess improved membrane permeability and metabolic stability compared to α-keto acids and esters. | nih.govacs.org |

| Synthetic Versatility | Readily synthesized and modified to optimize biological activity and properties. | researchgate.netacs.org |

Materials Science Applications of this compound-Derived Polymers and Catalysts

While the application of this compound itself in materials science is not extensively documented, the broader class of α-keto amides is finding utility in polymer chemistry. A notable example is the use of symmetric bis-α-ketoamides as nucleating agents for poly(L-lactide) (PLLA), a biodegradable and biocompatible polymer. nih.gov The addition of these nucleating agents can enhance the crystallization rate of PLLA, which is crucial for improving its mechanical and thermal properties for various applications. nih.gov

The synthesis of such bis-α-ketoamides can be achieved through multicomponent reactions, allowing for the systematic variation of their structure to fine-tune their nucleating efficiency. nih.gov This demonstrates the potential for designing α-keto amide-based molecules with specific properties for advanced materials.

In the realm of catalysis, while α-keto amides are more commonly the products of catalytic reactions, their inherent functionality suggests potential as ligands for metal catalysts. The amide and keto groups can act as coordination sites for metal ions. The development of catalysts based on α-keto amide ligands is an area ripe for exploration.

Emerging Research Areas and Unexplored Reactivity

The field of α-keto amide chemistry continues to evolve, with several emerging areas of research. The development of new catalytic methods for their synthesis remains a key focus, with an emphasis on green and sustainable protocols. nih.gov This includes the use of photocatalysis, electrosynthesis, and microwave-assisted reactions to access this important class of compounds. nih.gov

The exploration of the untapped reactivity of α-keto amides is another promising frontier. While their role as electrophiles is well-established, their potential in other types of transformations is less explored. For example, the enolizable protons alpha to the carbonyl groups could be exploited in asymmetric catalysis to generate chiral building blocks.

Furthermore, the application of α-keto amides in the development of new chemical probes for studying biological systems is an area of growing interest. Their ability to covalently modify specific enzymes could be harnessed to design activity-based probes for target identification and validation in drug discovery.

The following table outlines potential future research directions for α-keto amides:

| Research Area | Potential Focus |

| Green Synthesis | Development of photocatalytic, electrosynthetic, and biocatalytic routes. |

| Asymmetric Catalysis | Use of α-keto amides as pronucleophiles in stereoselective reactions. |

| Chemical Biology | Design of α-keto amide-based chemical probes for enzyme profiling. |

| Polymer Chemistry | Exploration of new α-keto amide-containing monomers for novel polymer properties. |

| Supramolecular Chemistry | Investigation of the self-assembly properties of α-keto amides for the creation of new materials. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxopentanamide, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer :

- Step 1 : Review primary literature (e.g., Helvetica Chimica Acta for analogous amide syntheses ).

- Step 2 : Compare solvent systems (e.g., DMF vs. THF) and catalysts (e.g., HATU vs. EDC) for coupling efficiency.

- Step 3 : Use spectroscopic characterization (¹H/¹³C NMR, IR) to verify purity and structural integrity .

- Data Contradictions : Some protocols report higher yields in anhydrous conditions, while others favor aqueous-organic biphasic systems. Replicate under controlled humidity .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Step 1 : Design accelerated degradation studies (e.g., 25°C–60°C, pH 1–13) with HPLC monitoring .

- Step 2 : Quantify degradation products via LC-MS and compare with stability guidelines (ICH Q1A).

- Key Consideration : Hydrolysis of the amide bond is pH-dependent; buffer selection impacts degradation kinetics .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Step 1 : Combine ¹H NMR (δ 6.5–8.5 ppm for aromatic protons, if present) and IR (amide I band ~1650 cm⁻¹) .

- Step 2 : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Pitfall : Overlap of carbonyl signals in IR with ketone derivatives; use 2D NMR (COSY, HSQC) for ambiguity resolution .

Advanced Research Questions

Q. How can computational models predict the reactivity and binding affinity of this compound in biological systems?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and HOMO-LUMO gaps .

- Step 2 : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases).

- Data Limitations : In silico predictions may not account for solvation effects; validate with SPR or ITC assays .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Step 1 : Conduct a systematic review (PRISMA guidelines) to identify variability sources (e.g., cell line heterogeneity, assay protocols) .

- Step 2 : Standardize assays (e.g., MTT vs. ATP-based viability tests) and include positive/negative controls .

- Case Study : Discrepancies in IC₅₀ values may arise from differential metabolite uptake; use isotopic labeling for kinetic studies .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Step 1 : Synthesize analogs with targeted modifications (e.g., alkyl chain length, substituent electronegativity) .

- Step 2 : Use multivariate analysis (PCA, PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity.

- Challenge : Non-linear SAR trends require high-throughput screening to capture outlier effects .

Data Management & Reproducibility

Q. What frameworks ensure reproducibility in this compound research across laboratories?

- Methodological Answer :

- Step 1 : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Step 2 : Publish detailed synthetic protocols (e.g., reaction times, purification gradients) in supplemental materials .

- Tool Recommendation : Use electronic lab notebooks (e.g., LabArchives) for real-time data tracking .

Q. How can researchers address biases in literature reviews for this compound applications?

- Methodological Answer :

- Step 1 : Search multiple databases (PubMed, Web of Science, Embase) to mitigate database-specific indexing gaps .

- Step 2 : Apply ROBIS tool to assess risk of bias in included studies .

- Example : Exclude studies lacking spectral validation of compound identity .

Tables: Key Data for Methodological Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.